Estradiol valeate

Description

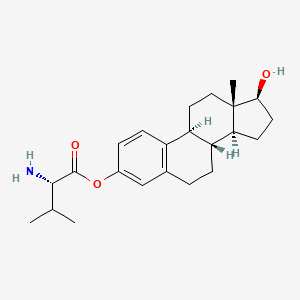

Estradiol valerate (EV) is a synthetic estrogen ester, specifically the 17β-valerate ester of estradiol. It functions as a prodrug, hydrolyzed in vivo to release estradiol, the primary endogenous estrogen. EV is widely used in hormone replacement therapy (HRT), in vitro fertilization (IVF) protocols, and managing menopausal symptoms. Its chemical structure (C23H32O3) includes a valeric acid moiety, which prolongs its half-life compared to unesterified estradiol .

EV is administered via intramuscular injection or oral tablets, with pharmacokinetics (PK) characterized by an initial supraphysiological estradiol surge followed by gradual decline. This profile supports its use in sustained estrogen supplementation .

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO3/c1-13(2)21(24)22(26)27-15-5-7-16-14(12-15)4-6-18-17(16)10-11-23(3)19(18)8-9-20(23)25/h5,7,12-13,17-21,25H,4,6,8-11,24H2,1-3H3/t17-,18-,19+,20+,21+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAOHQJXDZNUKT-ICAREGITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Estradiol Divalerate

The reaction of estradiol (II) with valeric anhydride or valeryl chloride in the presence of a base constitutes the first step. Pyridine remains the preferred base due to its dual role as a solvent and acid scavenger. Alternative bases include alkali carbonates (e.g., potassium carbonate) or tertiary amines (e.g., triethylamine). The reaction proceeds at 75–80°C for 2 hours, achieving near-quantitative conversion (Scheme 1).

Table 1: Reaction Conditions for Estradiol Divalerate Synthesis

| Parameter | Specification |

|---|---|

| Reactant Ratio | 1:2.33 (estradiol:valeric anhydride) |

| Temperature | 75–80°C |

| Solvent | Pyridine |

| Reaction Time | 2 hours |

| Yield | >95% |

Crystallization of Estradiol Divalerate

A pivotal advancement in the process is the isolation of estradiol divalerate (III) as a crystalline solid. The oily crude product is dissolved in methanol, cooled to 5–10°C, and filtered to obtain Form A crystals. This form exhibits distinct XRPD peaks at 2θ = 5.88°, 8.75°, and 12.08°, confirmed by IR spectroscopy (C=O stretch at 1734 cm⁻¹). Crystallization eliminates the need for vacuum distillation, enhancing purity to >99.4% and simplifying large-scale production.

Conversion to Estradiol Valerate

The crystalline estradiol divalerate undergoes selective hydrolysis using potassium carbonate in methanol, cleaving the 17β-valerate ester while retaining the 3-valerate group. This step achieves 74% yield after recrystallization from methanol-water.

Novel Crystalline Form A of Estradiol Divalerate

The isolation of Form A crystals represents a breakthrough in estradiol valerate synthesis. Characterized by 14 unique XRPD reflections (Table 2), this form improves process efficiency by enabling direct crystallization from methanol.

Table 2: XRPD Peaks of Crystalline Estradiol Divalerate (Form A)

| 2θ Values (°) | Relative Intensity (%) |

|---|---|

| 5.88 | 100 |

| 8.75 | 85 |

| 12.08 | 78 |

| 14.14 | 65 |

Quality Control and Analytical Validation

Post-synthesis analysis employs reversed-phase HPLC to verify purity. A validated method using a µ-Bondapak Phenyl column (3.9 × 30 mm) and acetonitrile-water (80:20 v/v) mobile phase achieves a retention time of 2.26 minutes for estradiol valerate. Linearity is established across 0.04–0.12 mg/mL (R² > 0.999), with recovery rates of 80–100%.

Table 3: HPLC Parameters for Estradiol Valerate Analysis

| Parameter | Specification |

|---|---|

| Column | µ-Bondapak Phenyl (3.9 × 30 mm) |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Retention Time | 2.26 minutes |

Comparative Analysis of Synthesis Methods

Table 4: Prior Art vs. Improved Synthesis

Chemical Reactions Analysis

Types of Reactions: Estradiol valerate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Estradiol valerate can be hydrolyzed in the presence of water and an acid or base catalyst to yield estradiol and valeric acid.

Oxidation: Estradiol valerate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives of estradiol.

Major Products Formed: The major products formed from these reactions include estradiol, valeric acid, and various oxidized or reduced derivatives of estradiol .

Scientific Research Applications

Hormone Replacement Therapy (HRT)

Menopausal Symptom Management

Estradiol valerate is primarily utilized in hormone replacement therapy for women experiencing menopausal symptoms. It alleviates symptoms such as hot flashes, vaginal atrophy, and mood disturbances associated with decreased estrogen levels. Clinical guidelines recommend dosages of 10 to 20 mg via intramuscular injection every four weeks for treating moderate to severe menopausal symptoms .

Case Study: Efficacy in Perimenopausal Women

A clinical study involving 100 perimenopausal women demonstrated that estradiol valerate significantly improved serum sex hormone levels and reduced negative mood and sleep disturbances. The study utilized various assessment tools, including the Pittsburgh Sleep Quality Index and Hamilton Anxiety/Depression Scale, revealing marked improvements in quality of life for those receiving EV compared to a control group .

Transgender Hormone Therapy

Gender Affirmation Treatment

Estradiol valerate is a critical component in feminizing hormone therapy for transgender women. It is administered to promote the development of secondary sexual characteristics such as breast development and fat redistribution. Typical dosages range from 5 to 40 mg every two weeks via intramuscular injection .

Clinical Observations

Clinical observations indicate that patients undergoing treatment with estradiol valerate report significant improvements in psychological well-being and body image satisfaction. The rapid onset of effects (within hours) distinguishes it from other hormonal therapies .

Contraceptive Use

Combined Oral Contraceptives

Estradiol valerate is used in combination with progestins as an oral contraceptive. This formulation provides effective pregnancy prevention while also addressing menstrual irregularities and dysmenorrhea .

Injectable Contraceptives

In addition to oral formulations, estradiol valerate is available as a combined injectable contraceptive, offering an alternative for those who prefer not to take daily pills.

Cancer Treatment

Prostate Cancer Management

Estradiol valerate has been employed in the treatment of advanced prostate cancer. High doses (30 mg or more every one to two weeks) are utilized to suppress testosterone levels, which can help manage cancer progression .

Breast Cancer Treatment

Low-dose oral estradiol valerate has been explored in cases where patients develop resistance to aromatase inhibitors. Studies indicate that it may restore effectiveness in managing certain breast cancers .

Neuropsychotropic Effects

Antidepressant Properties

Emerging research suggests that estradiol valerate may possess antidepressant properties. A patent describes its use as an anti-depressant with rapid onset effects, potentially beneficial for various types of depression in women .

Safety and Side Effects

While generally well-tolerated, estradiol valerate can cause side effects such as headaches, nausea, and potential thromboembolic events. A recent case report highlighted a rare but severe drug eruption associated with estradiol valerate tablets, emphasizing the need for careful monitoring during treatment .

Summary Table of Applications

| Application Area | Dosage/Administration | Key Findings/Notes |

|---|---|---|

| Hormone Replacement Therapy | 10-20 mg IM every 4 weeks | Effective for menopausal symptoms; improves quality of life |

| Transgender Hormone Therapy | 5-40 mg IM every 2 weeks | Promotes secondary sexual characteristics; rapid effects |

| Contraception | Combined with progestins | Effective pregnancy prevention; addresses menstrual issues |

| Prostate Cancer Treatment | 30 mg or more IM every 1-2 weeks | Suppresses testosterone; aids in cancer management |

| Antidepressant Use | Varies | Potential rapid antidepressant effects noted |

Mechanism of Action

Estradiol valerate acts as a prodrug of estradiol. Once administered, it is hydrolyzed in the body to release estradiol, which then binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The binding of estradiol to these receptors activates the transcription of estrogen-responsive genes, leading to the modulation of various physiological processes such as reproductive health, bone density, and cardiovascular function .

Comparison with Similar Compounds

Pharmacokinetic Profiles

EV is compared below with other estradiol derivatives and delivery forms:

Key Findings :

- EV vs. Estradiol Cypionate : Both are long-acting injectables, but cypionate has a longer t1/2 (~14 vs. ~10 days), making it preferable for monthly dosing .

- EV vs. Transdermal Estradiol : Transdermal forms avoid hepatic first-pass metabolism, reducing thrombogenic risks, whereas EV’s peak-trough fluctuations may exacerbate side effects like mood swings .

- EV vs. Micronized Estradiol : Oral EV tablets show bioequivalence with generics (AUC0-t: 90–110%), but micronized estradiol provides more consistent serum levels .

Clinical Efficacy in Specific Indications

In Vitro Fertilization (IVF)

- 30%) or implantation rates. However, EV required higher doses to achieve comparable endometrial thickness .

- Transdermal estradiol showed equivalent pregnancy rates to EV in frozen embryo transfer (FET) cycles but with lower costs and improved patient compliance .

Polycystic Ovary Syndrome (PCOS)

- EV is less commonly used in PCOS compared to ethinyl estradiol compounds (e.g., drospirenone/ethinyl estradiol). These combinations better address hyperandrogenism and insulin resistance, critical in PCOS management .

Metabolic and Receptor Selectivity

- Receptor Binding: EV-derived estradiol non-selectively activates ERα and ERβ, unlike ERβ-selective agonists (e.g., MF101), which avoid endometrial proliferation risks .

- Metabolism : EV is hydrolyzed to estradiol, estrone, and estriol, with valeric acid metabolized via β-oxidation. This pathway differs from cypionate’s degradation, which involves cytochrome P450 .

Q & A

Q. What are the key chemical identifiers and synthesis pathways for estradiol valerate?

Estradiol valerate (C₂₃H₃₂O₃; CAS 979-32-8) is a synthetic estrogen ester formed by esterifying estradiol with valeric acid. Its synthesis involves protecting the 17β-hydroxyl group of estradiol, followed by esterification with valeric anhydride under controlled conditions. Analytical validation via HPLC or GC-MS is critical to confirm purity and detect impurities such as estradiol dipentanoate or tetrahydropyran derivatives .

Q. What safety protocols are recommended for handling estradiol valerate in laboratory settings?

Estradiol valerate is classified as a reproductive toxicant (Category 1B). Researchers must use PPE (gloves, lab coats, eye protection) and work in fume hoods to avoid inhalation or dermal exposure. Waste disposal requires incineration with a licensed chemical waste handler. Safety data sheets (SDS) should be reviewed for ecotoxicological parameters, though limited data exist on bioaccumulation or soil mobility .

Q. How can researchers validate the stability of estradiol valerate in experimental formulations?

Stability studies should assess degradation under varying temperatures, pH, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) paired with HPLC analysis can quantify degradation products. Long-term storage recommendations (e.g., -20°C in amber vials) should align with pharmacopeial standards for steroid esters .

Advanced Research Questions

Q. What methodological considerations are critical for establishing estradiol valerate-dependent tumor xenograft models?

Estradiol valerate is cost-effective compared to estradiol pellets for inducing MCF-7 tumor growth in nude mice. Key steps include:

Q. How can contradictory pharmacokinetic data for estradiol valerate be resolved in translational studies?

Discrepancies in bioavailability or half-life often arise from formulation differences (oil-based vs. aqueous suspensions) or species-specific metabolism. Researchers should:

Q. What experimental designs are optimal for analyzing estradiol valerate’s impact on gene expression in hormone-responsive tissues?

A dual-arm study comparing estradiol valerate vs. native estradiol is recommended:

- Tissue Sampling: Collect endometrial or breast tissue biopsies at staggered intervals (24h, 72h, 1 week).

- Transcriptomic Analysis: Use RNA-seq to identify differentially expressed genes (e.g., ERα targets).

- Control for Confounders: Include sham-treated cohorts and normalize for circadian rhythm effects .

Q. How should researchers address conflicting data on estradiol valerate’s environmental persistence in ecotoxicology studies?

Existing data gaps (e.g., bioaccumulation potential) require:

- Model Systems: Use freshwater algae (Chlorella vulgaris) or Daphnia magna for acute/chronic toxicity assays.

- Analytical Methods: Employ isotopic labeling (¹⁴C-estradiol valerate) to track degradation pathways.

- Comparative Studies: Contrast estradiol valerate with non-esterified estradiol to isolate esterase-mediated effects .

Methodological Resources

- Analytical Validation: Refer to USP monographs for steroid ester purity criteria .

- Xenograft Protocols: Follow ARRIVE guidelines for ethical animal model reporting .

- Data Analysis: Use PICOT framework to structure hypothesis-driven research questions (Population, Intervention, Comparison, Outcome, Time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.